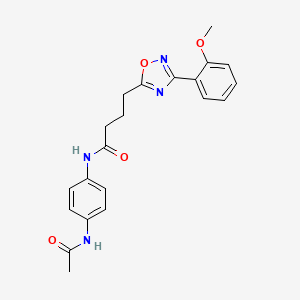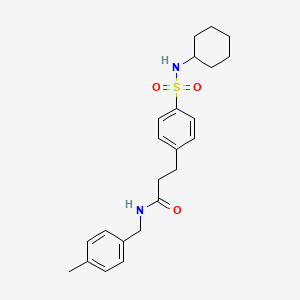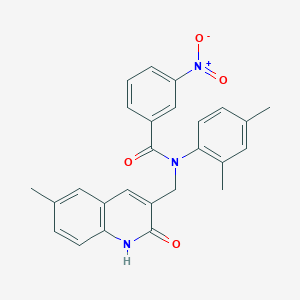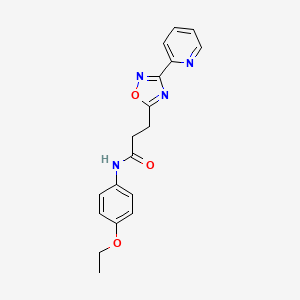
N-(4-acetamidophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as AMN082, is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It belongs to the class of selective metabotropic glutamate receptor 7 (mGluR7) agonists, which are known to modulate synaptic transmission and plasticity in the central nervous system (CNS).
Mecanismo De Acción
AMN082 is a selective N-(4-acetamidophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide agonist, which means that it binds specifically to the this compound receptor in the CNS. This receptor is primarily found on presynaptic neurons and is involved in modulating the release of neurotransmitters, such as glutamate and GABA. By activating the this compound receptor, AMN082 can reduce the release of glutamate and increase the release of GABA, which can lead to a decrease in excitatory synaptic transmission and an increase in inhibitory synaptic transmission.
Biochemical and Physiological Effects:
AMN082 has been shown to have a number of biochemical and physiological effects in the CNS. It can modulate synaptic plasticity, which is important for learning and memory. It can also reduce the release of glutamate, which is a key neurotransmitter involved in excitatory synaptic transmission. Additionally, AMN082 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using AMN082 in lab experiments is that it is a highly selective N-(4-acetamidophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide agonist, which means that it can be used to specifically target this receptor in the CNS. Additionally, AMN082 has been shown to have a number of beneficial effects in animal models of neurological disorders, which makes it a promising candidate for further research. However, one limitation of using AMN082 in lab experiments is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with.
Direcciones Futuras
There are a number of future directions for research on AMN082. One area of research could be to investigate its potential therapeutic applications in other neurological disorders, such as epilepsy and traumatic brain injury. Another area of research could be to further elucidate its mechanism of action in the CNS, which could lead to the development of more effective drugs for neurological disorders. Additionally, future research could focus on developing more efficient methods for synthesizing and purifying AMN082, which could make it more accessible for lab experiments.
Métodos De Síntesis
The synthesis of AMN082 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 4-acetamidophenol, 2-methoxybenzoyl chloride, and 4-bromo-1-butanol. The reaction proceeds through several steps, including the formation of an intermediate oxadiazole ring, followed by the attachment of a butanamide group to the ring. The final product is purified using various chromatographic techniques to obtain a highly pure form of AMN082.
Aplicaciones Científicas De Investigación
AMN082 has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, schizophrenia, and addiction. It has been shown to modulate synaptic transmission and plasticity in the CNS, which are important processes involved in learning and memory. AMN082 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-14(26)22-15-10-12-16(13-11-15)23-19(27)8-5-9-20-24-21(25-29-20)17-6-3-4-7-18(17)28-2/h3-4,6-7,10-13H,5,8-9H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXKQCCZXUXZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7697303.png)


